2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
This compound features a benzothiadiazine core (1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl) linked via a sulfanyl bridge to an N-(4-methoxyphenyl)acetamide group. The amide moiety is pharmacologically significant, often associated with antimicrobial activity . Its crystal structure is stabilized by intramolecular C–H···O interactions and intermolecular N–H···O and C–H···O hydrogen bonds, similar to N-(4-methoxyphenyl)acetamide derivatives .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-12-8-6-11(7-9-12)17-15(20)10-24-16-18-13-4-2-3-5-14(13)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCGVUZXCWBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be KATP channels and AMPA receptors . KATP channels play a crucial role in regulating insulin release from pancreatic cells, while AMPA receptors are involved in fast synaptic transmission in the central nervous system.
Mode of Action
This compound is reported to act as an activator of KATP channels . By opening these channels, it can inhibit insulin release from pancreatic cells.
Biochemical Pathways
The activation of KATP channels leads to hyperpolarization of the cell membrane, which inhibits the release of insulin. This can affect glucose metabolism and energy homeostasis. The modulation of AMPA receptors can influence synaptic transmission, potentially affecting learning and memory processes.
Pharmacokinetics
Like other compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely to have good bioavailability
Result of Action
The activation of KATP channels and inhibition of insulin release can lead to increased blood glucose levels. This could have potential applications in the treatment of hypoglycemia. The modulation of AMPA receptors could have effects on synaptic transmission, potentially influencing cognitive function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The table below compares the title compound with structurally related analogs:
*Estimated based on molecular formula.
Key Observations:
Benzothiadiazine Derivatives: The 4-methoxyphenyl substituent in the title compound may enhance solubility due to the polar methoxy group, compared to the 4-ethoxyphenyl analog, which likely has slower metabolic clearance due to the larger ethoxy group .
Non-Benzothiadiazine Analogs: The indole-based compound () replaces the benzothiadiazine core with an indole ring, which could alter electronic properties and biological targets. Its synthesis yield (41%) suggests feasible scalability . Triazole derivatives () demonstrate anti-exudative activity comparable to diclofenac, indicating that the sulfanyl-acetamide motif may be versatile for anti-inflammatory applications .
Pharmacological and Physicochemical Implications
- Metabolic Stability: Ethoxy and phenoxy substituents () may increase lipophilicity, prolonging half-life but risking cytochrome P450-mediated interactions.
- Synthetic Feasibility : The indole-based analog’s moderate yield (41%) contrasts with the title compound’s synthesis, which likely follows similar benzothiadiazine protocols (e.g., coupling reactions) .
Preparation Methods
Cyclocondensation Reaction
The benzothiadiazine ring is synthesized via cyclocondensation of 2-aminobenzenesulfonamide with trichloromethyl chloroformate (TCF) in the presence of a base such as triethylamine. This reaction proceeds under reflux in anhydrous dichloromethane, yielding 3-chloro-1,1-dioxo-1,2,4-benzothiadiazine as a key intermediate.
Optimization Note:
-
Temperature control (60–70°C) minimizes side reactions like over-chlorination.
-
Yield improvements (up to 78%) are achieved by using a 1:1.2 molar ratio of sulfonamide to TCF.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage at position 3 of the benzothiadiazine core is introduced via nucleophilic aromatic substitution (SNAr).
Thiol Displacement of Chlorine
3-Chloro-1,1-dioxo-benzothiadiazine reacts with potassium thioacetate in dimethylformamide (DMF) at 80°C for 6 hours, forming 3-acetylthio-1,1-dioxo-benzothiadiazine . Subsequent hydrolysis with aqueous NaOH removes the acetyl protecting group, yielding the free thiol intermediate.
Critical Parameters:
-
Excess thioacetate (1.5 equiv) ensures complete displacement.
-
Hydrolysis at pH 10–11 prevents oxidation of the thiol to disulfide.
Acetamide Sidechain Coupling
The N-(4-methoxyphenyl)acetamide moiety is introduced via a two-step process: (1) preparation of the acetamide derivative and (2) coupling to the benzothiadiazine-thiol.
Synthesis of N-(4-Methoxyphenyl)Acetamide
4-Methoxyaniline is acetylated using acetic anhydride in glacial acetic acid at 50°C for 2 hours, yielding N-(4-methoxyphenyl)acetamide with >90% purity.
Thiol-Acetamide Coupling
The free thiol from Step 2 reacts with N-(4-methoxyphenyl)chloroacetamide in the presence of K₂CO₃ in acetonitrile at 60°C. This SN2 reaction forms the critical C-S bond.
Yield Enhancement Strategies:
-
Use of 1.2 equiv chloroacetamide and 2.0 equiv K₂CO₃ maximizes conversion (85–90%).
-
Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Typical Yields:
-
Recrystallization: 70–75%
-
Column Chromatography: 80–85%
Analytical Validation
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, aromatic), 4.32 (s, 2H, SCH₂), 3.78 (s, 3H, OCH₃).
-
LC-MS : m/z 404.1 [M+H]⁺ (calculated for C₁₇H₁₇N₃O₄S₂: 403.4).
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Benzothiadiazine Formation | TCF, Et₃N, CH₂Cl₂, 60°C | 78 | 95 | |
| Sulfanyl Introduction | KSCOCH₃, DMF, 80°C | 82 | 90 | |
| Acetamide Coupling | K₂CO₃, CH₃CN, 60°C | 85 | 98 |
Challenges and Mitigation Strategies
-
Thiol Oxidation :
-
Byproduct Formation in Cyclocondensation :
-
Low Coupling Efficiency :
Industrial-Scale Considerations
-
Cost-Effective Reagents : Replacement of TCF with phosgene equivalents (e.g., diphosgene) reduces expenses.
-
Solvent Recovery : DMF and acetonitrile are distilled and reused, lowering environmental impact.
Emerging Methodologies
Recent advances include flow chemistry for continuous benzothiadiazine synthesis, reducing reaction times from hours to minutes. Enzymatic coupling using lipase catalysts is also explored for greener acetamide bond formation .
Q & A
Q. How can multi-step syntheses be optimized to reduce side products?
- Methodological Answer : Use flow chemistry for precise control of reaction parameters. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) minimizes carryover impurities .
Q. What advanced techniques confirm the compound’s 3D conformation in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction provides atomic-resolution data. For example, a related acetamide derivative crystallized in the monoclinic space group P2₁/c with hydrogen-bonding networks critical for stability .
Q. Q. How can researchers address low solubility in aqueous buffers for in vivo studies?
- Methodological Answer : Formulate with cyclodextrins or PEG-based micelles. Confirm solubility enhancement via dynamic light scattering (DLS) and in vitro release assays .
Q. What strategies identify metabolic liabilities in preclinical development?
- Methodological Answer : Perform hepatic microsome assays (human/rat) to detect oxidative metabolites. Use high-resolution MS (e.g., Q-TOF) for structural elucidation .
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer : Test combinations with standard drugs (e.g., doxorubicin for cancer) using Chou-Talalay synergy analysis . Calculate combination indices (CI <1 indicates synergy) .
Q. Tables for Reference
Q. Table 2. Key Synthetic Parameters
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| Sulfanyl coupling | Nucleophilic substitution | DMF, K₂CO₃, 70°C | 65–78 |
| Amide formation | Schotten-Baumann | THF, 0°C | 82–90 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
